molecular formula C17H20ClNO2 B2586733 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide CAS No. 2411267-06-4

2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide

Cat. No. B2586733
CAS RN: 2411267-06-4
M. Wt: 305.8
InChI Key: QZPYPEXRKSIURV-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide is a chemical compound commonly referred to as CCMA. It is a synthetic compound that has been developed for scientific research purposes. CCMA has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

CCMA has been found to have potential applications in various fields of scientific research. In medicinal chemistry, CCMA has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, CCMA has been used as a tool for studying protein-protein interactions and enzyme activity. In pharmacology, CCMA has been investigated for its effects on various physiological systems, including the nervous, cardiovascular, and immune systems.

Mechanism of Action

The mechanism of action of CCMA is not fully understood. However, studies have suggested that CCMA may act as an inhibitor of certain enzymes and proteins involved in cellular signaling pathways. CCMA has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CCMA has also been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in signal transduction pathways.
Biochemical and Physiological Effects:
CCMA has been found to have various biochemical and physiological effects. In vitro studies have shown that CCMA can inhibit the growth and proliferation of cancer cells. CCMA has also been found to have anti-inflammatory effects, reducing the production of inflammatory mediators in vitro and in vivo. In addition, CCMA has been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CCMA has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, allowing for the production of large quantities of pure material. CCMA is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, CCMA has some limitations for use in lab experiments. It is a relatively new compound, and its full range of effects and applications is not yet fully understood. In addition, CCMA has been found to have some cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CCMA. One potential direction is the development of CCMA derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the molecular mechanisms underlying the effects of CCMA, which may lead to the identification of new drug targets. Additionally, the development of new experimental models for studying the effects of CCMA may provide further insights into its potential applications in various fields of scientific research.
Conclusion:
In conclusion, CCMA is a synthetic compound that has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. CCMA has been found to have anti-inflammatory, neuroprotective, and anti-cancer effects, among others. While CCMA has several advantages for use in lab experiments, it also has some limitations, and its full range of effects and applications is not yet fully understood. Further research on CCMA may lead to the development of new drugs and therapies for various diseases and conditions.

Synthesis Methods

The synthesis of CCMA involves the reaction between 3-cyclopropylbenzaldehyde and 1-hydroxypent-4-yn-2-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with chloroacetyl chloride to obtain CCMA. The synthesis of CCMA is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.

properties

IUPAC Name

2-chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-2-4-16(12-20)19(17(21)10-18)11-13-5-3-6-15(9-13)14-7-8-14/h1,3,5-6,9,14,16,20H,4,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPYPEXRKSIURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CO)N(CC1=CC(=CC=C1)C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide

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